N''-(2,4-Dimethoxyphenyl)-N,N,N',N'-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine is an organic compound with a complex structure that includes a guanidine core substituted with a 2,4-dimethoxyphenyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 2,4-dimethoxyaniline with tetramethylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Scientific Research Applications
N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine include other guanidine derivatives with different substituents on the phenyl ring or variations in the methyl groups. Examples include:
- N-(2,4-Dimethoxyphenyl)-N’,N’-dimethylguanidine
- N-(2,4-Dimethoxyphenyl)-N’,N’-diethylguanidine
Uniqueness
N’‘-(2,4-Dimethoxyphenyl)-N,N,N’,N’-tetramethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other guanidine derivatives may not be as effective .
Properties
CAS No. |
112233-89-3 |
---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C13H21N3O2/c1-15(2)13(16(3)4)14-11-8-7-10(17-5)9-12(11)18-6/h7-9H,1-6H3 |
InChI Key |
WFFOHFBONADPAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=C(C=C(C=C1)OC)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.